4-Chloro-2,5-difluorobenzotrifluoride
Overview
Description
4-Chloro-2,5-difluorobenzotrifluoride is a chemical compound with the molecular formula C7H2ClF5 and a molecular weight of 216.54 . It is used for research purposes, particularly in proteomics research .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string: C1=C(C(=CC(=C1F)Cl)F)C(F)(F)F .Physical and Chemical Properties Analysis
The molecular weight of this compound is 216.54 . Other physical and chemical properties such as boiling point, melting point, and density are not provided in the search results.Scientific Research Applications
Fluorination Chemistry and Synthetic Applications
- New derivatives of 1-chloro-2-nitrobenzene and 1-chloro-2,6-dinitrobenzene were prepared, showcasing the utility of fluorine-containing compounds in synthetic chemistry. The introduction of fluorine-containing substituents into aromatic rings enhances nucleophilic substitution reactions, enabling the synthesis of N- and S-containing groups within the benzene ring. This research highlights the potential of 4-Chloro-2,5-difluorobenzotrifluoride derivatives in the synthesis of novel compounds (Sipyagin et al., 2004).
Chemical Synthesis and Functionalization
- The first synthesis of 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine was presented, demonstrating the compound's potential as a metabolically stable derivative in medicinal chemistry. The chlorine atom in position 4 offers possibilities for further functionalization via cross-coupling reactions (Catalani, Paio, & Perugini, 2010).
Materials Science and Polymer Chemistry
- Research on the regioexhaustive functionalization of difluorophenols and trifluorophenols through organometallic intermediates revealed the synthesis of all possible di- or trifluorinated hydroxybenzoic acids. This study underscores the versatility of fluorinated compounds in materials science, enabling targeted chemical modifications for specific material properties (Marzi, Gorecka, & Schlosser, 2004).
Environmental Science and Pollution Treatment
- A study on the electrochemical oxidation of triclosan highlighted the traceability of chlorinated compounds, including PCDD/Fs, during the treatment process. This research provides insights into the environmental implications of using fluorinated compounds in pollution remediation technologies (Solá-Gutiérrez et al., 2019).
Organic Chemistry and Molecular Design
- The synthesis of 4-Chloro-2,5-difluorobenzoic acid from 2,5-difluoroaniline through the Sandmeyer reaction, bromination, and Grignard reaction was explored. This process illustrates the compound's role in organic synthesis, providing a pathway to designing and synthesizing complex molecules (Zhao Hao-yu, 2011).
Safety and Hazards
4-Chloro-2,5-difluorobenzotrifluoride is intended for research use only and is not intended for diagnostic or therapeutic use . A related compound, 4-Chloro-2,5-difluorobenzoic acid, has been classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .
Properties
IUPAC Name |
1-chloro-2,5-difluoro-4-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF5/c8-4-2-5(9)3(1-6(4)10)7(11,12)13/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHAWXYKNXIRNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00672307 | |
Record name | 1-Chloro-2,5-difluoro-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00672307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1099597-35-9 | |
Record name | 1-Chloro-2,5-difluoro-4-(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1099597-35-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloro-2,5-difluoro-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00672307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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